An In-depth Technical Guide to 2-Bromo-4-chloro-5-fluoropyridine: Properties, Reactivity, and Applications
An In-depth Technical Guide to 2-Bromo-4-chloro-5-fluoropyridine: Properties, Reactivity, and Applications
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of molecular design. Halogen atoms serve not only as tools for modulating physicochemical properties like lipophilicity and metabolic stability but also as versatile synthetic handles for constructing complex molecular architectures. Among these critical synthons, 2-Bromo-4-chloro-5-fluoropyridine has emerged as a highly valuable and reactive intermediate.
This guide provides an in-depth exploration of 2-Bromo-4-chloro-5-fluoropyridine (CAS No. 1033203-44-9), moving beyond a simple recitation of data. It is designed for the practicing researcher and drug development professional, offering insights into the compound's core chemical properties, its nuanced reactivity, and its practical application in synthesis. We will delve into the causality behind its reactivity profile, present validated protocols, and contextualize its role as a key building block for creating novel, highly functionalized pyridine derivatives.
Core Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a reagent is the first step toward its effective utilization. The unique substitution pattern of 2-Bromo-4-chloro-5-fluoropyridine dictates its physical characteristics and provides a distinct spectroscopic fingerprint.
Physical and Chemical Properties
The properties of this compound are summarized in the table below. Its solid or liquid form at room temperature necessitates handling under controlled conditions to ensure stability and purity.[1]
| Property | Value | Source |
| Chemical Name | 2-Bromo-4-chloro-5-fluoropyridine | ECHEMI[2] |
| CAS Number | 1033203-44-9 | ECHEMI[2][3] |
| Molecular Formula | C₅H₂BrClFN | PubChem[4] |
| Molecular Weight | 210.43 g/mol | ECHEMI[2] |
| Exact Mass | 208.904 Da | ECHEMI[2] |
| Physical Form | Solid or liquid | Sigma-Aldrich[1] |
| Purity | Typically ≥97% | Sigma-Aldrich[1] |
| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich[1] |
Spectroscopic Signature Analysis
The interpretation of spectroscopic data is crucial for reaction monitoring and final product confirmation. The trisubstituted pyridine ring of 2-Bromo-4-chloro-5-fluoropyridine presents a predictable, yet information-rich, set of signals.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. The proton at the C6 position will likely appear as a doublet, coupled to the fluorine at C5. The proton at the C3 position will appear as a doublet, also coupled to the fluorine at C5. The precise chemical shifts are influenced by the cumulative electron-withdrawing effects of the halogens and the ring nitrogen.
-
¹³C NMR Spectroscopy: The carbon spectrum will display five signals corresponding to the pyridine ring carbons. The carbons directly bonded to the halogens (C2, C4, C5) will show characteristic shifts and C-F coupling. The C2 carbon bonded to bromine will be significantly downfield, while the C4 (bonded to chlorine) and C5 (bonded to fluorine) will also be deshielded.
-
¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum, providing a clear diagnostic marker for the presence and electronic environment of the fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum is particularly informative due to the isotopic signatures of bromine and chlorine. The molecular ion peak (M⁺) will appear as a characteristic cluster of peaks reflecting the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This pattern provides unambiguous confirmation of the elemental composition.
Synthesis and Purification Workflow
The reliable synthesis of 2-Bromo-4-chloro-5-fluoropyridine is essential for its use in multi-step synthetic campaigns. A common and effective method involves a diazotization-halogenation sequence, often starting from a readily available aminopyridine precursor. This approach, a variant of the Sandmeyer reaction, is a robust method for introducing halogens onto aromatic rings.
Conceptual Synthesis Pathway
The logical precursor for this molecule is 2-amino-4-chloro-5-fluoropyridine. The amino group can be converted into a diazonium salt, which is an excellent leaving group and can be subsequently displaced by a bromide ion.
Caption: High-level workflow for synthesis and purification.
Detailed Experimental Protocol
This protocol is a representative example based on established chemical principles for similar transformations. Researchers should conduct their own risk assessment and optimization.
-
Vessel Preparation: To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-amino-4-chloro-5-fluoropyridine (1.0 eq) and a 48% aqueous solution of hydrobromic acid (HBr) (approx. 5-6 eq). Cool the resulting slurry to 0-5°C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (NaNO₂) (approx. 1.2-1.5 eq) in a minimal amount of water. Add this solution dropwise to the stirred pyridine slurry via the addition funnel, ensuring the internal temperature is maintained below 5°C. The evolution of nitrogen gas may be observed.
-
Expertise Insight: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate, which is notoriously unstable at higher temperatures. Slow, dropwise addition of the nitrite solution prevents dangerous temperature spikes and uncontrolled gas evolution.
-
-
Bromination: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours to ensure complete formation of the diazonium salt. The reaction can then be allowed to warm slowly to room temperature. In some variations, a copper(I) bromide (CuBr) catalyst is added to facilitate the displacement of the diazonium group, though it is often not strictly necessary.
-
Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the mixture is neutral or slightly basic (pH ~7-8). This step neutralizes the excess acid.
-
Trustworthiness Check: The neutralization step must be performed slowly and with efficient cooling, as it is highly exothermic and will cause significant CO₂ evolution if bicarbonate is used. This self-validating step ensures the reaction is safe to proceed to extraction.
-
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-Bromo-4-chloro-5-fluoropyridine.
Chemical Reactivity: A Tale of Three Halogens
The synthetic utility of 2-Bromo-4-chloro-5-fluoropyridine stems from the differential reactivity of its three halogen substituents, which are positioned on an electron-deficient pyridine ring. This structure is primed for nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions.
The pyridine nitrogen acts as a strong electron-withdrawing group, reducing electron density primarily at the C2, C4, and C6 positions. This activation makes these positions susceptible to attack by nucleophiles.[5]
Caption: Reactivity hierarchy of the halogen substituents.
Site-Selective Reactions
-
Reactivity at C2 (Bromine): The C-Br bond is the most versatile handle for palladium-catalyzed cross-coupling reactions . The relative weakness of the C-Br bond compared to the C-Cl bond allows for selective oxidative addition to a Pd(0) catalyst. This enables a wide range of transformations, including Suzuki (boronic acids), Sonogashira (terminal alkynes), Buchwald-Hartwig (amines), and Stille (organostannanes) couplings, to introduce new carbon-carbon or carbon-nitrogen bonds specifically at the C2 position.
-
Reactivity at C4 (Chlorine): The C4 position is highly activated towards nucleophilic aromatic substitution (SₙAr) by the para-oriented ring nitrogen. Strong nucleophiles such as alkoxides, thiolates, and amines can readily displace the chloride ion. While the C2 position is also activated, SₙAr often favors the C4 position due to stereoelectronic factors. Under carefully controlled conditions, a nucleophile can be introduced at C4 while leaving the C2-Br bond intact for subsequent cross-coupling.
-
Reactivity at C5 (Fluorine): The C-F bond is the strongest carbon-halogen bond and is generally the least reactive. The fluorine at the C5 position is not significantly activated by the ring nitrogen for SₙAr. Therefore, it typically remains in the final molecule, serving to modulate the electronic properties and metabolic stability of the compound. Its displacement requires harsh conditions and very strong nucleophiles, allowing for excellent chemoselectivity in reactions targeting the C2 and C4 positions.
Applications in Drug Discovery and Materials Science
The ability to perform sequential, site-selective functionalization makes 2-Bromo-4-chloro-5-fluoropyridine a powerful intermediate in the synthesis of complex, polysubstituted pyridines. This scaffold is prevalent in a vast number of biologically active compounds.[6]
-
Medicinal Chemistry: Pyridine derivatives are found in numerous FDA-approved drugs.[6] By using this building block, medicinal chemists can rapidly generate libraries of analogues. For example, an amine can be introduced at the C4 position via SₙAr, followed by a Suzuki coupling at the C2 position to introduce a new aryl group. This two-step process allows for systematic exploration of the structure-activity relationship (SAR) around the pyridine core.
-
Agrochemicals: Similar to pharmaceuticals, the pyridine core is a common feature in modern herbicides, fungicides, and insecticides. The specific halogenation pattern can fine-tune the compound's efficacy, environmental persistence, and selectivity.
-
Materials Science: Halogenated aromatic compounds are used as building blocks for functional organic materials, including organic light-emitting diodes (OLEDs) and polymers.[7] The reactivity of 2-Bromo-4-chloro-5-fluoropyridine allows for its incorporation into larger conjugated systems, where the fluorine atom can enhance thermal stability and tune electronic properties.
Safety and Handling
As with any reactive chemical intermediate, proper handling of 2-Bromo-4-chloro-5-fluoropyridine is paramount for ensuring laboratory safety. The compound is classified as hazardous, and all handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
-
GHS Hazard Statements:
-
Precautionary Measures:
-
PPE: Wear safety glasses or goggles, a flame-retardant lab coat, and nitrile gloves.[8]
-
Handling: Avoid inhalation of dust or vapors.[8] Do not allow the material to come into contact with skin or eyes. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated under an inert atmosphere.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Conclusion
2-Bromo-4-chloro-5-fluoropyridine is more than just another halogenated heterocycle; it is a precisely designed tool for modern organic synthesis. Its value lies in the predictable and differential reactivity of its C-Br and C-Cl bonds, allowing for orthogonal synthetic strategies involving cross-coupling and nucleophilic substitution. The metabolically robust C-F bond provides an additional layer of modulation for downstream applications. For researchers in drug discovery and materials science, mastering the chemistry of this intermediate opens a direct and efficient pathway to novel, highly functionalized molecules with tailored properties.
References
-
2-Bromo-5-chloro-3-fluoropyridine . PubChem, National Center for Biotechnology Information. [Link]
-
2-Bromo-4-chloropyridine . PubChem, National Center for Biotechnology Information. [Link]
- Preparation method of fluoropyridine compounds.
- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines . PubMed, National Center for Biotechnology Information. [Link]
-
2-allyl-5-bromo-4-chloro-3-fluoropyridine - MS (GC) Spectrum . SpectraBase. [Link]
-
2-Amino-5-bromo-4-chloropyridine . PubChem, National Center for Biotechnology Information. [Link]
-
Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science . MDPI. [Link]
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? . ResearchGate. [Link]
-
2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers . LookChem. [Link]
Sources
- 1. 2-Bromo-5-chloro-4-fluoropyridine | 1033203-45-0 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 2-BROMO-4-CHLORO-5-FLUOROPYRIDINE | 1033203-44-9 [amp.chemicalbook.com]
- 4. 2-Bromo-5-chloro-3-fluoropyridine | C5H2BrClFN | CID 10965798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
